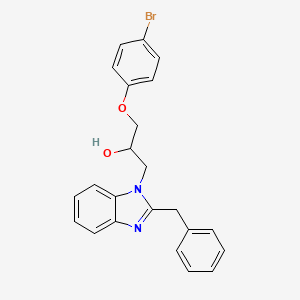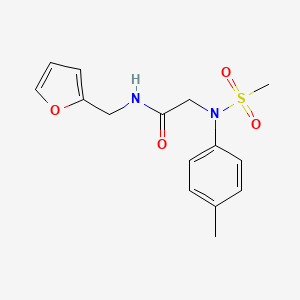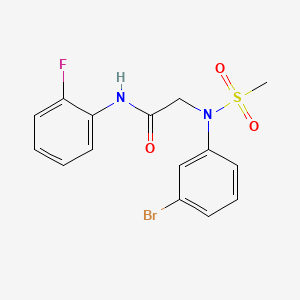
4-(2,5-dimethyl-3-furoyl)-2-(4-fluorobenzyl)morpholine
Descripción general
Descripción
4-(2,5-dimethyl-3-furoyl)-2-(4-fluorobenzyl)morpholine, also known as DMFM, is a chemical compound that has been extensively studied in the field of medicinal chemistry. DMFM belongs to a class of compounds known as morpholines, which are widely used in the pharmaceutical industry due to their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 4-(2,5-dimethyl-3-furoyl)-2-(4-fluorobenzyl)morpholine is not fully understood, but several studies have suggested that it inhibits the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, which can lead to the repression of gene transcription. Inhibition of HDAC activity by 4-(2,5-dimethyl-3-furoyl)-2-(4-fluorobenzyl)morpholine leads to the upregulation of tumor suppressor genes and the downregulation of oncogenes, which contributes to its anti-cancer activity.
Biochemical and Physiological Effects:
4-(2,5-dimethyl-3-furoyl)-2-(4-fluorobenzyl)morpholine has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and the modulation of gene expression. 4-(2,5-dimethyl-3-furoyl)-2-(4-fluorobenzyl)morpholine has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. Inhibition of angiogenesis is a promising strategy for the development of anti-cancer drugs, as it can effectively starve tumors of nutrients and oxygen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(2,5-dimethyl-3-furoyl)-2-(4-fluorobenzyl)morpholine is its potent anti-cancer activity, which makes it a promising candidate for the development of novel anti-cancer drugs. 4-(2,5-dimethyl-3-furoyl)-2-(4-fluorobenzyl)morpholine is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of 4-(2,5-dimethyl-3-furoyl)-2-(4-fluorobenzyl)morpholine is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 4-(2,5-dimethyl-3-furoyl)-2-(4-fluorobenzyl)morpholine is not fully understood, which makes it challenging to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of 4-(2,5-dimethyl-3-furoyl)-2-(4-fluorobenzyl)morpholine, including the optimization of its therapeutic potential, the development of new analogs with improved pharmacological properties, and the elucidation of its mechanism of action. Additionally, the use of 4-(2,5-dimethyl-3-furoyl)-2-(4-fluorobenzyl)morpholine in combination with other anti-cancer agents may enhance its efficacy and reduce the risk of drug resistance. Further studies are needed to fully understand the potential of 4-(2,5-dimethyl-3-furoyl)-2-(4-fluorobenzyl)morpholine as a therapeutic agent for the treatment of cancer.
Aplicaciones Científicas De Investigación
4-(2,5-dimethyl-3-furoyl)-2-(4-fluorobenzyl)morpholine has been extensively studied for its potential applications in the field of cancer research. Several studies have shown that 4-(2,5-dimethyl-3-furoyl)-2-(4-fluorobenzyl)morpholine exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. 4-(2,5-dimethyl-3-furoyl)-2-(4-fluorobenzyl)morpholine has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for the development of novel anti-cancer drugs.
Propiedades
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[2-[(4-fluorophenyl)methyl]morpholin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3/c1-12-9-17(13(2)23-12)18(21)20-7-8-22-16(11-20)10-14-3-5-15(19)6-4-14/h3-6,9,16H,7-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUPQOCSJUIPHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCOC(C2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylfuran-3-yl)-[2-[(4-fluorophenyl)methyl]morpholin-4-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[2-(benzoylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}-4-piperidinecarboxamide](/img/structure/B3933919.png)
![2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B3933926.png)

![N~1~-[4-(benzyloxy)phenyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3933954.png)

![N-(2-ethylphenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3933969.png)
![2-[4-(2,4-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene](/img/structure/B3933976.png)
![6-tert-butyl-2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3933981.png)
![N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B3933982.png)
![2-{[N-(4-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B3933989.png)



![N-[6-tert-butyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-fluorobenzamide](/img/structure/B3934020.png)